molecular formula C14H8BrCl3O2 B1463842 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-33-1

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride

Cat. No. B1463842
M. Wt: 394.5 g/mol
InChI Key: BCBWFQFTABESPU-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8BrCl3O2 . It has a molecular weight of 394.48 . This compound is used in proteomics research applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.48 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride serves as a crucial intermediate in the synthesis of various compounds. For instance, it has been utilized in the preparation of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a compound with potential as a β-amyloid aggregation inhibitor. This synthesis involves multiple steps, including the acylation of benzofuran derivatives, highlighting the compound's role in complex organic syntheses aimed at producing pharmacologically relevant molecules (Choi et al., 2003).

Chemical Reactions and Intermediates

The compound is also a key player in reactions involving bromination and acylation, acting as a pivotal intermediate in the creation of novel compounds. For example, it has been involved in the synthesis of non-peptide small molecular antagonists, showcasing its versatility in facilitating the development of new chemical entities with potential therapeutic applications (Bi, 2015).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride have been synthesized for the study of their structural and magnetic properties. Complexes with Schiff base ligands derived from 2-hydroxybenzophenones, where phenols react with benzoyl chloride, have been developed to explore their high spin state behavior and potential applications in magnetic materials (Pogány et al., 2017).

Advanced Organic Synthesis

Further, the compound has been instrumental in advanced organic synthesis, participating in complex reactions to produce biologically active molecules. For instance, its derivatives have been used in the synthesis of biheterocycles containing a 1,4-benzodioxane fragment, contributing to the development of new compounds with potential pharmacological activities (Avakyan et al., 2014).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBWFQFTABESPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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